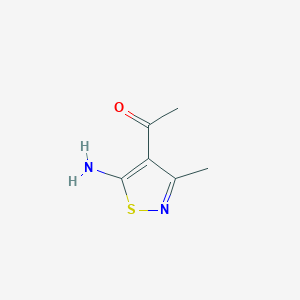

1-(5-Amino-3-methylisothiazol-4-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Amino-3-methylisothiazol-4-yl)ethanone is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . This compound is characterized by its isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of an amino group and a methyl group on the isothiazole ring, along with an ethanone group, makes this compound unique and of interest in various scientific fields.

Méthodes De Préparation

The synthesis of 1-(5-Amino-3-methylisothiazol-4-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Analyse Des Réactions Chimiques

1-(5-Amino-3-methylisothiazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or further to a hydrocarbon.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Antimicrobial Activity

This compound is primarily recognized for its potential as an antimicrobial agent. Its thiazole ring structure is associated with various biological activities, making it a valuable building block in the synthesis of pharmaceuticals targeting bacterial infections. Research indicates that derivatives of this compound can exhibit significant antibacterial properties, which are critical in developing new antibiotics to combat resistant strains of bacteria .

Neuroprotective Properties

Recent studies have also explored the neuroprotective effects of this compound. It has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's. The compound's inhibition of these enzymes suggests potential therapeutic applications in neurodegenerative disease treatment .

Agricultural Chemicals

Pesticide Formulation

In agricultural chemistry, this compound is utilized in formulating pesticides and herbicides. Its inclusion enhances the stability and efficacy of these agrochemicals against pests, thereby improving crop yield and health. The compound's ability to interact with specific biological pathways makes it a candidate for developing more effective agricultural solutions .

Biochemical Research

Enzyme Inhibition Studies

The compound is frequently employed in biochemical research for studying enzyme inhibition mechanisms. Its interactions with various enzymes can provide insights into metabolic processes and the development of new therapeutic strategies. Researchers utilize this compound to explore its effects on metabolic pathways, contributing to a better understanding of biochemical processes in living organisms .

Material Science

Polymer Development

In material science, this compound is investigated for its potential in developing novel materials. Its unique chemical properties allow for the creation of polymers that exhibit enhanced durability and resistance to environmental factors. This application is particularly relevant in industries requiring materials that can withstand harsh conditions while maintaining performance .

Comprehensive Data Table

| Application Area | Specific Uses | Key Findings/Research Insights |

|---|---|---|

| Pharmaceutical Development | Antimicrobial agents | Significant antibacterial properties against resistant strains |

| Neuroprotective agents | Inhibits acetylcholinesterase and β-secretase | |

| Agricultural Chemicals | Pesticides and herbicides | Enhances stability and efficacy against pests |

| Biochemical Research | Enzyme inhibition studies | Provides insights into metabolic pathways |

| Material Science | Development of durable polymers | Exhibits enhanced durability and resistance |

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited substantial antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

- Neuroprotective Activity Investigation : Research focused on the inhibition of key enzymes involved in Alzheimer's disease revealed that this compound effectively inhibited both acetylcholinesterase and β-secretase at low concentrations, indicating its promise as a neuroprotective agent .

- Pesticidal Formulation Analysis : A study assessing the efficacy of agrochemical formulations found that incorporating this compound significantly improved the performance of pesticides against common agricultural pests, leading to higher crop yields .

Mécanisme D'action

The mechanism of action of 1-(5-Amino-3-methylisothiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the isothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

1-(5-Amino-3-methylisothiazol-4-yl)ethanone can be compared with other similar compounds, such as:

1-(5-Amino-3-methylisothiazol-4-yl)methanone: Differing by the presence of a methanone group instead of an ethanone group.

1-(5-Amino-3-methylisothiazol-4-yl)propanone: Differing by the presence of a propanone group instead of an ethanone group.

1-(5-Amino-3-methylisothiazol-4-yl)butanone: Differing by the presence of a butanone group instead of an ethanone group.

These compounds share similar structural features but differ in their chemical and physical properties, leading to variations in their reactivity and applications.

Activité Biologique

1-(5-Amino-3-methylisothiazol-4-yl)ethanone is an organic compound notable for its unique isothiazole structure, which incorporates both an amino group and a methyl group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications.

- Molecular Formula : C₅H₈N₂OS

- Molecular Weight : 156.21 g/mol

- Structural Features : The presence of the amino and carbonyl functional groups allows for various chemical reactions, enhancing its biological activity.

Biological Activities

This compound exhibits several notable biological properties:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties, making it a candidate for therapeutic applications against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors involved in cell proliferation and apoptosis. This interaction can influence various biological pathways, potentially leading to therapeutic effects in infectious diseases and cancer.

Comparative Analysis with Similar Compounds

The following table summarizes the similarity indices of compounds structurally related to this compound:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(2-Aminothiazol-4-yl)ethanone | 40353-62-6 | 0.82 |

| 1-(5-Methylthiazol-4-yl)ethanone | 1368187-44-3 | 0.86 |

| 2-Amino-5-methylthiazole-4-carbaldehyde | 482584-88-3 | 0.86 |

| 2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one | 36234-66-9 | 0.89 |

The unique combination of functional groups in this compound provides distinct biological activities not fully replicated by these similar compounds.

Research Findings

Recent studies have focused on the pharmacodynamics of this compound, revealing its potential as a lead compound in drug discovery:

- Antibacterial Screening : In vitro studies have demonstrated that this compound exhibits a promising antibacterial profile against ESKAPE pathogens, which are known for their antibiotic resistance.

- Cell Proliferation Inhibition : The compound has shown potent inhibitory effects on cancer cell lines, indicating potential applications in oncology.

- Safety Profile : Preliminary toxicity studies suggest that it may have a favorable safety profile when administered at therapeutic doses.

Case Studies

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against a panel of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL, demonstrating significant antimicrobial activity.

Case Study: Cancer Cell Line Studies

In another investigation involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, with IC₅₀ values indicating potent anti-proliferative effects. This suggests its potential as an anticancer agent.

Propriétés

IUPAC Name |

1-(5-amino-3-methyl-1,2-thiazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-5(4(2)9)6(7)10-8-3/h7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTVPUDCMVBHEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.